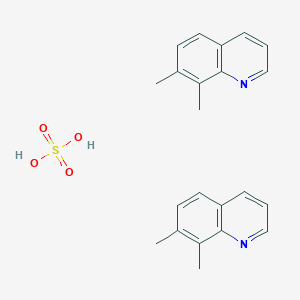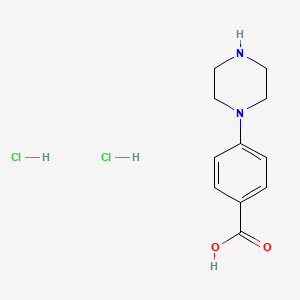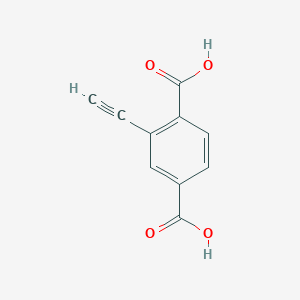![molecular formula C12H15BrN2O2 B3091051 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 1215838-59-7](/img/structure/B3091051.png)
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the formula C₁₂H₁₅BrN₂O₂ . It is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carboxylic acid moiety and a bromopyridine group . The molecular weight of the compound is 299.163 .Scientific Research Applications
Synthesis and Antibacterial Evaluation
This compound's derivatives, incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, have been synthesized and evaluated for their antibacterial properties. Such derivatives have shown valuable antibacterial activity, indicating the potential utility of the core structure in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antiplatelet Aggregation Activity
Analogues containing this compound's structure have been designed and synthesized, demonstrating significant antiplatelet aggregation activity. This application highlights the compound's relevance in cardiovascular research, particularly in developing novel therapies for thrombosis-related conditions (K. Youssef et al., 2011).
Cancer Treatment Potential
Derivatives of this compound have been explored for their potential in treating cancer, specifically as Aurora kinase inhibitors. This application underscores the compound's significance in oncology, particularly in designing targeted therapies for various cancers (ロバート ヘンリー,ジェームズ, 2006).
Stability and Reactivity Studies
Studies on esters of related compounds have provided insights into the stability and reactivity of such structures, contributing to the broader understanding of their chemical behavior and potential applications in medicinal chemistry and drug design (H. Kažoka et al., 2007).
Anticancer Agent Development
Research into propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, linked to this compound, has revealed promising anticancer properties. Such studies are crucial in the search for new, effective anticancer agents, expanding the compound's applicability in therapeutic development (A. Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-3-1-2-10(14-11)8-15-6-4-9(5-7-15)12(16)17/h1-3,9H,4-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIWLEMAXKVVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



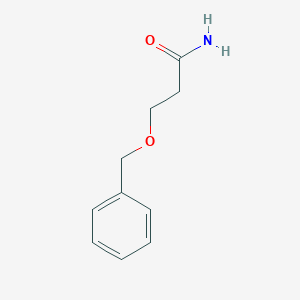
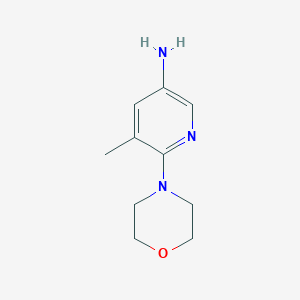
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)


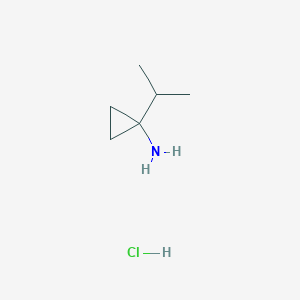
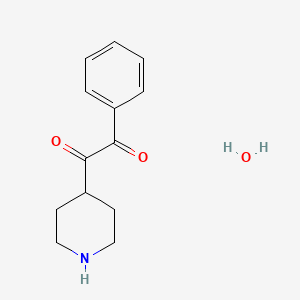
![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

